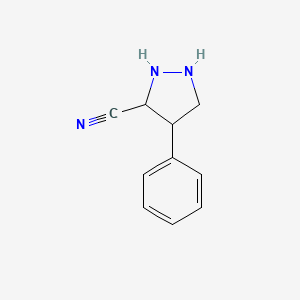![molecular formula C11H22ClN3O B15133647 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride CAS No. 1856079-66-7](/img/structure/B15133647.png)
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride typically involves the reaction of 1-propylpyrazole with a suitable alkylating agent to introduce the butan-1-ol moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various reduced derivatives.
Applications De Recherche Scientifique
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopyrazoles: These compounds have similar structures and biological activities.
4-Aminopyrazoles: These derivatives also share similar properties and are used in similar applications.
Uniqueness
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride is unique due to its specific substitution pattern and the presence of the butan-1-ol moiety. This structural feature may confer distinct biological activities and make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
1856079-66-7 |
|---|---|
Formule moléculaire |
C11H22ClN3O |
Poids moléculaire |
247.76 g/mol |
Nom IUPAC |
4-[(1-propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H21N3O.ClH/c1-2-6-14-10-11(9-13-14)8-12-5-3-4-7-15;/h9-10,12,15H,2-8H2,1H3;1H |
Clé InChI |
DGEDGQMGTXHJOT-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)CNCCCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
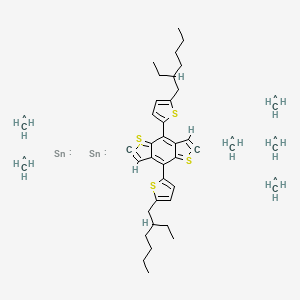

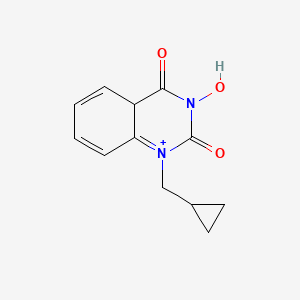
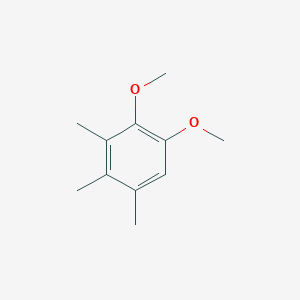
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)
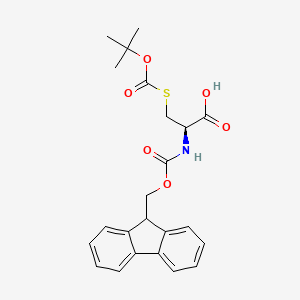
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)


